![molecular formula C14H18N4O4S B2627479 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396765-17-5](/img/structure/B2627479.png)
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
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Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications
Neurotransmitter Receptor Studies
Research into glutamate receptors, including NMDA receptors, highlights the compound's relevance in understanding excitatory neurotransmission within the central nervous system. The study by Horak et al. (2014) delves into the early biosynthetic pathway, transport, and plasma membrane localization of NMDA receptors, crucial for synaptic physiology and implicated in various neurological disorders. This research extends our comprehension of synaptic numbers and types of glutamate receptors, offering insights into the molecular mechanisms underlying synaptic transmission and potential therapeutic targets for psychiatric and neurological diseases Horak et al., 2014.
Antidepressant Research
The search for novel antidepressants has led to investigations into AMPA receptor agonists, with studies suggesting their potential in depression treatment. Yang et al. (2012) discuss the antidepressant effects of ketamine, an NMDA receptor antagonist, and posit AMPA agonists as promising alternatives with rapid onset times and minimal side effects. This research underscores the need for further exploration of AMPA receptor agonists in developing new antidepressant therapies Yang et al., 2012.
Advanced Oxidation Process Studies
The application of advanced oxidation processes (AOPs) for environmental remediation has garnered attention, with the compound playing a role in the degradation of persistent organic pollutants. Qutob et al. (2022) review the degradation of acetaminophen by AOPs, shedding light on the mechanisms, by-products, and biotoxicity of degradation pathways. This research is pivotal in enhancing AOP systems for environmental clean-up efforts Qutob et al., 2022.
Sulfonamide Research
The medicinal chemistry of sulfonamides, which shares a functional group similarity with the compound , has been extensively reviewed for its therapeutic potential. Carta et al. (2012) highlight the diversity of sulfonamide applications in medicine, ranging from diuretics to antiepileptics and antitumor agents. This comprehensive review of sulfonamides underscores the importance of this functional group in drug development, suggesting areas for future research Carta et al., 2012.
properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-17(23(3,21)22)9-13(19)15-8-12-10-6-4-5-7-11(10)14(20)18(2)16-12/h4-7H,8-9H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPSELGXUZBUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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